molecular formula C15H13NO3 B2674574 4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran CAS No. 478047-97-1

4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran

Cat. No.: B2674574
CAS No.: 478047-97-1
M. Wt: 255.273
InChI Key: HDWCQSQELAASEP-SSZFMOIBSA-N
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Description

4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran is a bicyclic heteroaromatic compound featuring a benzofuran core fused with a partially hydrogenated ring (6,7-dihydro structure). The molecule is substituted at the 4-position with a benzoyloxy-imino group (-O-N=C-O-Benzoyl), which confers distinct electronic and steric properties. This functional group enhances lipophilicity and may influence reactivity in organic synthesis or biological interactions.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(11-5-2-1-3-6-11)19-16-13-7-4-8-14-12(13)9-10-18-14/h1-3,5-6,9-10H,4,7-8H2/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWCQSQELAASEP-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=CC=C3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran typically involves the reaction of 6,7-dihydro-1-benzofuran-4(5H)-one with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the imino group to an amine, typically using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-4,5-dione, while reduction could produce 4-amino-6,7-dihydro-1-benzofuran .

Scientific Research Applications

Pharmacological Potential

Research has indicated that derivatives of benzofuran compounds exhibit a range of pharmacological activities, including:

  • Antioxidant Activity : Studies have demonstrated that certain benzofuran derivatives possess significant antioxidant properties. For example, compounds similar to 4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran have been shown to inhibit lipid peroxidation in cellular models, suggesting a protective effect against oxidative stress .
  • Anticancer Properties : Some benzofuran derivatives have been evaluated for their anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .

Neuropharmacology

The compound's structural characteristics position it as a candidate for neuropharmacological studies. Research on related compounds indicates potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide neuroprotective effects . The exploration of psychoactive properties is also relevant, as some benzofuran derivatives are investigated for their effects on mood and cognition.

Synthetic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its reactivity allows for the development of novel compounds through various synthetic pathways, including cyclization reactions and functional group transformations . This versatility makes it a valuable building block in the synthesis of more complex molecules.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of a related benzofuran derivative (5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid). The results indicated that this compound significantly increased lag time before lipid peroxidation began and reduced overall lipid peroxidation levels in rat liver mitochondria . This highlights the potential for similar derivatives like this compound to exert protective effects against oxidative damage.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of benzofuran derivatives has shown promising results in models of neurodegeneration. In vitro studies demonstrated that these compounds could reduce neuronal cell death induced by toxic agents, suggesting a mechanism involving anti-inflammatory pathways . Such findings support further investigation into this compound's potential therapeutic applications in neuroprotection.

Mechanism of Action

The mechanism of action of 4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxyimino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran with structurally related compounds based on substituents, molecular weight, and functional groups:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-(Benzoyloxy-imino), 6,7-dihydro ring C₁₆H₁₃NO₃ 267.28 (calculated) High lipophilicity; potential use in medicinal chemistry or materials science
6,7-Dihydro-4(5H)-benzofuranone (CAS 16806-93-2) 4-ketone, 6,7-dihydro ring C₈H₈O₂ 136.15 Intermediate in organic synthesis; planar alignment in LC materials
2-Methyl-6,7-dihydro-5H-1-benzofuran-4-one (CAS 50615-16-2) 2-methyl, 4-ketone, 6,7-dihydro ring C₉H₁₀O₂ 150.18 Higher volatility than unsubstituted analogs; used in fragrances/pharmaceuticals
(4E)-4-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid (CAS 380574-77-6) 4-hydroxyimino, 2-carboxylic acid, tetrahydro ring C₁₀H₁₁NO₄ 209.20 Polar due to carboxylic acid group; potential biological activity
5,6-Dihydro-3,6-dimethyl-4H-benzofuran-2-one (CAS 80417-97-6) 3,6-dimethyl, 4-ketone, 5,6-dihydro ring C₁₀H₁₂O₂ 164.20 Enhanced steric hindrance; applications in polymer stabilization

Key Observations:

Functional Group Impact: The benzoyloxy-imino group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to simpler ketones (e.g., 6,7-Dihydro-4(5H)-benzofuranone). This may reduce solubility in polar solvents but enhance binding affinity in hydrophobic environments . Substitution with methyl groups (e.g., 2-Methyl-6,7-dihydro-5H-1-benzofuran-4-one) increases molecular weight marginally but significantly alters melting points and volatility .

Ring Saturation and Reactivity: Partially saturated rings (e.g., 6,7-dihydro vs. tetrahydro) influence conformational flexibility.

Biological and Material Applications :

  • Compounds with carboxylic acid groups (e.g., CAS 380574-77-6) exhibit higher polarity, making them suitable for aqueous-phase reactions or as bioactive scaffolds .
  • Methylated or benzoyloxy-substituted derivatives are more likely to be employed in liquid crystal (LC) formulations or as chiral dopants, as seen in RM-OC2-based LC systems .

Biological Activity

4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzofuran core with a benzoyloxyimino substituent. This structural configuration allows it to interact with various biological targets through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating their activity.
  • Receptor Interaction : It interacts with various receptors, influencing signaling pathways that may lead to therapeutic effects in conditions such as inflammation and cancer.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown inhibition rates of up to 80% in non-small cell lung cancer cells at concentrations as low as 10 μM .
  • Antimicrobial Effects : Benzofuran derivatives have been reported to possess antimicrobial properties. For example, certain analogs have shown effectiveness against Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 14 μM to lower values depending on the specific structure .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition rates up to 80% in lung cancer cells
AntimicrobialMIC against Staphylococcus aureus: 14 μM
Anti-inflammatoryModulation of inflammatory pathways
Enzyme inhibitionSpecific enzyme targets identified

Case Studies and Research Findings

Several studies have investigated the biological effects of benzofuran derivatives:

  • Neurotropic Activity : A study evaluated the neurotropic effects of benzofuran analogs in seizure models. Compounds were tested for their ability to protect against seizures induced by pentylenetetrazol (PTZ). Results indicated that some derivatives increased seizure frequency, suggesting a complex interaction with GABA receptors .
  • Mitochondrial Effects : Research on mitochondrial function revealed that certain benzofurans could alter oxygen consumption rates in isolated rat liver mitochondria. This suggests potential implications for metabolic disorders and toxicity mechanisms .
  • Toxicological Profiles : Reports from poison control centers indicated clinical toxicity patterns associated with recreational use of benzofuran compounds. Symptoms varied but included neurological disturbances, highlighting the need for further research on safety profiles .

Q & A

Q. What are the standard synthetic routes for 4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via [3,3]-sigmatropic rearrangement or benzofuran functionalization. For example, NaH in THF at 0°C promotes selective O-alkylation of phenolic precursors . Yield optimization requires controlled stoichiometry (e.g., 1.1 eq NaH) and inert atmospheres to prevent hydrolysis. Evidence from analogous benzofuran syntheses shows yields >75% under optimized conditions, with impurities (e.g., isomers) mitigated via column chromatography .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:
  • PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (reported skin irritation in structurally similar compounds ).
  • Ventilation : Use fume hoods to minimize inhalation of vapors, as benzoyloxy derivatives may release irritants upon decomposition .
  • Storage : Airtight containers in dry, cool environments to prevent hygroscopic degradation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multi-spectroscopic analysis is essential:
  • 1H/13C-NMR : Confirm regiochemistry via coupling constants (e.g., J = 8–10 Hz for dihydrobenzofuran protons) and carbonyl/imino group shifts (δ 165–175 ppm) .
  • IR : Benzoyloxy C=O stretches appear at ~1705 cm⁻¹, while imino C=N peaks occur near 1650 cm⁻¹ .
  • GCMS/EI-HRMS : Detect impurities (e.g., 2% isomer in ) and verify molecular ion alignment with theoretical mass (e.g., m/z 370.4 for C20H18O7 derivatives ).

Advanced Research Questions

Q. How can researchers address contradictory data on the stability of this compound under varying pH conditions?

  • Methodological Answer : Stability assays should include:
  • pH Titration : Monitor degradation via HPLC at pH 2–12. Benzofuran derivatives often hydrolyze in alkaline conditions (pH >10) due to imino group lability .
  • Kinetic Studies : Use Arrhenius plots to model degradation rates. For example, 4-hydroxybenzofurans degrade 3× faster at 40°C vs. 25°C .
  • Controlled Environment : Replicate conflicting studies under identical conditions (solvent, ionic strength) to isolate variables .

Q. What strategies optimize catalytic efficiency in asymmetric syntheses involving this compound?

  • Methodological Answer : Chiral catalysts (e.g., Pd/BINAP complexes) enhance enantioselectivity. Key steps:
  • Ligand Screening : Test phosphine/oxazoline ligands to improve ee (e.g., >90% ee achieved for benzofuran-4-ones using (R)-BINAP ).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization .
  • In Situ Monitoring : Use chiral HPLC to track enantiomeric ratios during reactions .

Q. How do impurities (e.g., isomers) affect biological activity assays, and how can they be quantified?

  • Methodological Answer :
  • Bioassay Controls : Compare pure vs. impure samples in dose-response curves. For instance, 2% isomer contamination in reduced IC50 by 15% in enzyme inhibition assays.
  • Quantitative NMR : Integrate impurity peaks (e.g., δ 6.8–7.2 ppm for benzofuran isomers) relative to the main product .
  • LC-MS/MS : Use MRM transitions to distinguish isomers with identical masses but divergent fragmentation patterns .

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